Pyrazolo[1,5-a]pyrazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRNUZBIOUXQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrazin 3 Amine and Its Derivatives
Strategies for the Construction of the Pyrazolo[1,5-a]pyrazine (B3255129) Ring System
The formation of the bicyclic pyrazolo[1,5-a]pyrazine nucleus is the foundational step in the synthesis of its derivatives. Methodologies generally focus on the annulation of a pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) core.
Recent advancements have sought to create efficient and regioselective pathways to substituted pyrazolo[1,5-a]pyrazines. One notable approach involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with nucleophiles like tert-butyl cyanoacetate (B8463686). This reaction proceeds through the formation of a tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoate intermediate, which subsequently leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These products can then be used as precursors for further annulation, such as the construction of a new pyridine (B92270) ring to form a novel pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. This highlights a strategy where the core is first synthesized and then elaborated to build more complex heterocyclic systems.
Intramolecular cyclization of alkyne-bearing precursors represents a powerful method for forming the pyrazolo[1,5-a]pyrazine core. This strategy often involves the synthesis of an N-amino-2-alkynyl-pyridinium (or pyrazinium) salt, which then undergoes base-catalyzed intramolecular cyclization.
To overcome challenges such as poor yields when the alkyne is not bis-substituted, optimization of this methodology has been explored. One effective modification is the use of a silyl-capped alkyne, such as a triethylsilyl (TES) group. Capping the alkyne protects the alkynyl C-H bond during the basic cyclization conditions. The N-aminopyrazinium salt is prepared and subsequently treated with a base to induce cyclization, forming the 2-silyl pyrazolo[1,5-a]pyrazine. The silyl (B83357) group can then be removed in a subsequent step under standard desilylation conditions to yield the final heterocycle. This approach provides a more efficient and controlled route to the desired bicyclic system.
The most fundamental and widely adapted strategy for building fused pyrazolo-azine systems is the condensation reaction of an aminopyrazole with a suitable biselectrophilic partner. For the synthesis of the pyrazolo[1,5-a]pyrazine ring, this involves the reaction of a 3-aminopyrazole (B16455) or 5-aminopyrazole with a 1,2-dicarbonyl compound or its synthetic equivalent (e.g., α-haloketones).
The regioselectivity of the cyclization is a critical aspect of this method. The reaction between an aminopyrazole and an unsymmetrical 1,2-dicarbonyl compound can potentially lead to two different regioisomeric products. The outcome is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the endocyclic versus the exocyclic nitrogen atoms of the aminopyrazole. The reaction typically proceeds via the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrazine core. Careful selection of reactants and reaction conditions is necessary to control the regiochemical outcome and achieve the desired isomer.
Functionalization and Derivatization at the Amine Position (C-3) and Other Core Positions
Once the pyrazolo[1,5-a]pyrazine nucleus is formed, further derivatization allows for the introduction of various functional groups at specific positions, which is crucial for tuning the molecule's properties.
Achieving regioselectivity in the functionalization of the pyrazolo[1,5-a]pyrazine core is a significant synthetic challenge. The electronic nature of the fused ring system dictates the reactivity of each position. Recent studies have demonstrated a straightforward and highly regioselective formylation at the C-7 position.
This method utilizes N, N, N′,1,1,1-Hexamethylsilanecarboximidamide, which exists in equilibrium with its carbene form. This carbene can then insert into the most acidic C–H bond of the pyrazolo[1,5-a]pyrazine nucleus. Computational studies, by calculating pKa values in DMSO, have confirmed that the C-7 proton is the most acidic, regardless of the substituents at other positions. This inherent acidity directs the carbene insertion exclusively to the C-7 position. The reactions proceed in high yields to give aminals, which can be readily hydrolyzed to the corresponding 7-aldehydes. This provides a convenient and short route to previously inaccessible C-7 functionalized derivatives.
The table below summarizes the results of the C-7 formylation for a series of substituted pyrazolo[1,5-a]pyrazines.
| Entry | Substituent (R¹) | Substituent (R²) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ph | Ph | 7-Formyl-2,3-diphenyl-pyrazolo[1,5-a]pyrazine | 95 |
| 2 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 7-Formyl-2,3-bis(4-methoxyphenyl)-pyrazolo[1,5-a]pyrazine | 93 |
| 3 | 4-FC₆H₄ | 4-FC₆H₄ | 7-Formyl-2,3-bis(4-fluorophenyl)-pyrazolo[1,5-a]pyrazine | 96 |
| 4 | 4-ClC₆H₄ | 4-ClC₆H₄ | 7-Formyl-2,3-bis(4-chlorophenyl)-pyrazolo[1,5-a]pyrazine | 94 |
| 5 | Thiophen-2-yl | Thiophen-2-yl | 7-Formyl-2,3-di(thiophen-2-yl)-pyrazolo[1,5-a]pyrazine | 91 |
The efficiency of both ring-forming and functionalization reactions is highly dependent on the reaction conditions. Optimization is key to achieving high yields, minimizing side products, and ensuring regioselectivity. For instance, in the intramolecular alkyne cyclization method for core formation, a systematic study of reaction parameters is crucial.
An example of such optimization involves the base-catalyzed cyclization of 1-amino-2-(triethylsilyl)ethynyl-pyridinium salts. The choice of base, solvent, and temperature can dramatically influence the yield of the desired pyrazolo[1,5-a]pyridine (B1195680) product, a close analogue of the pyrazine system.
The following table illustrates the optimization of cyclization conditions.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 100 | 27 |
| 2 | Cs₂CO₃ | DMF | 100 | 45 |
| 3 | DBU | DMF | 80 | 55 |
| 4 | DBU | Acetonitrile | 80 | 68 |
| 5 | AgF (stoichiometric) | Acetonitrile | 60 | 75 (des-silyl) |
| 6 | Ag₂O (catalytic) | Acetonitrile | 80 | 82 |
This systematic optimization revealed that while traditional bases like potassium carbonate gave low yields, organic bases like DBU were more effective. Furthermore, the introduction of catalytic or stoichiometric silver(I) salts not only improved yields but could also effect a concomitant desilylation, providing a direct route to the unprotected heterocycle. Such optimization studies are vital for developing practical and efficient syntheses for targeted derivatives of the pyrazolo[1,5-a]pyrazine core.
Green Chemistry Principles Applied to Pyrazolo[1,5-a]pyrazine Synthesis
The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of heterocyclic compounds, including the pyrazolo[1,5-a]pyrazine scaffold. These approaches offer significant advantages over traditional methods, such as shorter reaction times, higher yields, and reduced environmental impact. beilstein-journals.orgcu.edu.eg
One prominent green chemistry technique is the use of microwave irradiation . This method has been successfully employed in the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) systems, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.net For instance, microwave-assisted cyclocondensation reactions of β-enaminones with NH-5-aminopyrazoles have proven to be a regioselective, solvent-free, and catalyst-free method for preparing substituted pyrazolo[1,5-a]pyrimidines. researchgate.net While direct application to Pyrazolo[1,5-a]pyrazin-3-amine is not extensively documented, the principles are transferable and represent a promising avenue for greener synthesis.
Ultrasound-assisted synthesis is another eco-friendly technique that has been explored for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This method utilizes the energy of ultrasonic waves to accelerate chemical reactions. A green synthetic approach for a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been reported using ultrasonic irradiation in aqueous ethanol, which is an environmentally benign solvent. semanticscholar.org This protocol offers advantages such as simplicity, good yields, short reaction times, and easy isolation of products. semanticscholar.org
The use of alternative, greener solvents is a cornerstone of green chemistry. Deep eutectic solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, have emerged as promising green reaction media. They are biodegradable, have low toxicity, and can be recycled. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved using DESs, highlighting their potential as environmentally friendly alternatives to volatile organic compounds. ias.ac.in
Furthermore, multicomponent reactions (MCRs) , where three or more reactants are combined in a single step to form a product that contains the essential parts of all the starting materials, align well with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. researchgate.net Three-component reactions of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds are a well-established method for synthesizing the pyrazolo[1,5-a]pyrimidine core and could be adapted for pyrazolo[1,5-a]pyrazine synthesis. researchgate.net
Table 1: Comparison of Green Synthetic Methodologies for Related Pyrazolo Fused Systems
| Methodology | Advantages | Disadvantages |
| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields, potential for solvent-free reactions. researchgate.net | Requires specialized equipment, potential for localized overheating. |
| Ultrasound Irradiation | Enhanced reaction rates, improved yields, milder reaction conditions. semanticscholar.org | May not be suitable for all reaction types, requires specific equipment. |
| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, recyclable, can act as both solvent and catalyst. ias.ac.in | Can be viscous, product isolation may require specific techniques. |
| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps, minimized waste. researchgate.net | Optimization of reaction conditions for multiple components can be complex. |
Mechanistic Elucidation of Key Synthetic Transformations for Pyrazolo[1,5-a]pyrazine Formation
Understanding the reaction mechanisms involved in the formation of the pyrazolo[1,5-a]pyrazine ring system is crucial for optimizing existing synthetic routes and designing new, more efficient methodologies. While specific mechanistic studies on the formation of this compound are limited, valuable insights can be drawn from the well-studied synthesis of the analogous pyrazolo[1,5-a]pyrimidine scaffold.
The most common strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of an aminopyrazole with a 1,3-dielectrophilic species . researchgate.netresearchgate.net This fundamental transformation can be extrapolated to the synthesis of pyrazolo[1,5-a]pyrazines, where the 1,3-dielectrophile would need to be an α-dicarbonyl compound or a related synthon to form the pyrazine ring.
The proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines from 3,5-diamino-pyrazole derivatives involves an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the reaction partner. researchgate.net This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused bicyclic system. The regioselectivity of this reaction, determining which nitrogen of the pyrazole ring is incorporated into the six-membered ring, is a critical aspect. The higher nucleophilicity of the exocyclic primary amino group often directs the initial attack, leading to the formation of the pyrazolo[1,5-a]pyrimidine isomer. nih.gov
In the context of forming a pyrazolo[1,5-a]pyrazine, the reaction of a 3-aminopyrazole with an α-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, would be a key transformation. The mechanism would likely proceed through the following steps:
Initial Condensation: The exocyclic amino group of the 3-aminopyrazole would react with one of the carbonyl groups of the α-dicarbonyl compound to form an imine intermediate.
Intramolecular Cyclization: The endocyclic nitrogen atom of the pyrazole ring (at the 2-position) would then act as a nucleophile, attacking the second carbonyl group of the α-dicarbonyl moiety.
Dehydration: The resulting cyclic intermediate would then undergo dehydration to afford the aromatic pyrazolo[1,5-a]pyrazine ring system.
A plausible mechanistic pathway for the formation of a pyrazolo[1,5-a]pyrazine derivative from a 3-aminopyrazole and an α-dicarbonyl compound is depicted below:
Scheme 1: Plausible Mechanistic Pathway for Pyrazolo[1,5-a]pyrazine Formation
Further research into the specific reaction kinetics, the role of catalysts, and the influence of substituents on both the aminopyrazole and the dicarbonyl partner is necessary to fully elucidate the mechanistic details and to optimize the synthesis of this compound and its derivatives.
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrazin 3 Amine Derivatives
Elucidation of Key Structural Motifs Correlating with Biological Activities
Systematic modifications of the Pyrazolo[1,5-a]pyrazin-3-amine scaffold have revealed critical insights into the structural requirements for biological activity. Researchers have methodically altered various positions of the molecule to map the pharmacophore and enhance desired therapeutic properties.
The amine group at the C-3 position of the pyrazolo[1,5-a]pyrazine (B3255129) core is a key site for modification and has been shown to be pivotal for biological activity. The nature of the substituent at this position can significantly impact potency and selectivity. Studies on analogous pyrazolo[1,5-a]pyrimidine (B1248293) systems have demonstrated that this position offers a high degree of flexibility, allowing for the introduction of various functionalities to optimize activity. For instance, in a series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles, substitutions at the amino positions were found to be critical for their activity against human colon tumor cell lines researchgate.net.
The introduction of an amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring has been shown to significantly enhance Trk inhibition activity nih.gov. Specifically, picolinamide substituents have demonstrated excellent enzymatic inhibition of TrkA nih.gov. Further modifications, such as replacing the -NH group of the carboxamide with a methyl or hydroxy cyclohexyl moiety, can contribute to maximizing activity nih.gov.
| Substituent at C-3 Amine | Observed Effect on Biological Activity | Reference Compound Class |
|---|---|---|
| Unsubstituted (-NH2) | Baseline activity, serves as a starting point for derivatization. | Pyrazolo[1,5-a]pyrimidine |
| Picolinamide | Significant enhancement of TrkA inhibitory activity. | Pyrazolo[1,5-a]pyrimidine |
| Methylated Carboxamide | Contributes to maximizing Trk inhibition. | Pyrazolo[1,5-a]pyrimidine |
| Hydroxy Cyclohexyl Carboxamide | Contributes to maximizing Trk inhibition. | Pyrazolo[1,5-a]pyrimidine |
Modifications on the pyrazine (B50134) ring of the this compound scaffold are instrumental in fine-tuning the biological response. The electronic and steric properties of substituents on this ring can influence target binding, selectivity, and pharmacokinetic properties. While direct studies on the pyrazine analog are limited, extensive research on the pyrazolo[1,5-a]pyrimidine core provides valuable insights. For example, substitutions at positions 5 and 7 of the pyrimidine (B1678525) ring are common strategies to modulate activity nih.govencyclopedia.pub.
In a study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, various substitutions around the core were evaluated, demonstrating that modifications to the pyrimidine portion of the scaffold significantly impacted activity nih.govresearchgate.net. The introduction of a 2-pyridylmethylamine moiety at the C-7 position of the pyrazolopyrimidine scaffold was found to be important for activity against Mycobacterium tuberculosis researchgate.net.
Certain chemical moieties have been identified as key contributors to the efficacy of pyrazolo[1,5-a]pyrazine and related pyrazolopyrimidine derivatives.
Amide Groups: The presence of an amide linkage, particularly at the C-3 position, is a recurring motif in potent derivatives. This group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. For instance, the amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring was found to significantly enhance TrkA inhibitory activity nih.gov.
Long Alkyl Chains: While not as extensively studied as other moieties, the incorporation of long alkyl chains can influence the lipophilicity of the compounds. In some pyrazolo[1,5-a]pyrimidine derivatives, increasing the carbon chain length was found to sustain strong inhibition of TrkA nih.gov.
Para-trifluoromethylated Benzene (B151609) Rings: The introduction of a para-trifluoromethylated benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability. In the context of pyrazolo[1,5-a]pyrimidines, the trifluoromethyl substituent has been utilized to increase lipophilic activity, leading to better global growth inhibition of cancer cell lines nih.gov.
| Chemical Moiety | Position | Observed Effect on Efficacy | Example Compound Class |
|---|---|---|---|
| Amide Group (Picolinamide) | C-3 | Enhanced TrkA inhibition. | Pyrazolo[1,5-a]pyrimidine |
| Long Alkyl Chain | Side Chain | Sustained TrkA inhibition. | Pyrazolo[1,5-a]pyrimidine |
| para-Trifluoromethylated Benzene Ring | Various | Increased lipophilicity and cancer cell growth inhibition. | Pyrazolo[1,5-a]pyrimidine |
Positional Effects of Functional Groups on Putative Target Interactions
The specific placement of functional groups on the this compound scaffold is critical for establishing productive interactions with their biological targets. The pyrazole (B372694) and pyrazine rings provide a rigid framework, and the orientation of substituents dictates the potential for hydrogen bonding, hydrophobic interactions, and π-π stacking nih.gov.
For example, in pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety itself is essential for forming a hinge interaction with Met592 in the kinase domain, which is a key binding affinity determinant nih.gov. The addition of a morpholine group at a specific position was found to improve selectivity by minimizing off-target effects, while fluorine incorporation enhanced interactions with Asn655 nih.gov.
Docking studies of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamides, which share the pyrazole core, have shown that NH atoms of the triazine and tetrazole groups form hydrogen bonds with key amino acid residues in the active site of AKT2 mdpi.com. Similarly, the oxygen atom of a morpholine fragment can form conventional hydrogen bonds with amino acid residues in the protein structure mdpi.com. These findings underscore the importance of the precise positioning of hydrogen bond donors and acceptors for potent target inhibition.
Rational Design Principles for the Development of Optimized this compound Derivatives
The accumulated SAR data has enabled the formulation of rational design principles for creating optimized this compound derivatives with improved efficacy and selectivity.
A key strategy involves preserving the core pyrazolopyrimidine scaffold to maintain essential hinge-binding interactions, as seen with inhibitors of CDK2 and TRKA kinases nih.gov. Building upon this core, medicinal chemists can introduce a variety of substituents at different positions to fine-tune the pharmacokinetic and pharmacodynamic properties of the compounds nih.gov.
For instance, the design of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors was based on maintaining the pyrazolopyrimidine scaffold of known inhibitors while exploring the influence of different substituents at positions 2 and 3 to elucidate SAR nih.gov.
Furthermore, computational methods such as molecular docking are invaluable tools in the rational design process. These simulations can predict the binding modes of designed compounds and help prioritize synthetic efforts towards molecules with the highest predicted affinity and selectivity for the target mdpi.comrsc.org. By combining SAR insights with computational modeling, researchers can more efficiently navigate the chemical space to develop novel this compound derivatives with enhanced therapeutic potential.
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrazin 3 Amine
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate molecular geometry, electronic distribution, and orbital energies, which are crucial for predicting chemical reactivity and biological activity.
Density Functional Theory (DFT) Based Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. To date, specific DFT-based analyses exclusively for Pyrazolo[1,5-a]pyrazin-3-amine are not extensively available in the public domain. However, computational studies on analogous fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyrimidines, have utilized DFT to optimize molecular geometries and calculate electronic properties, suggesting a viable theoretical framework for future investigations into the pyrazolo[1,5-a]pyrazine (B3255129) core. Such studies would typically involve the selection of an appropriate functional and basis set to solve the Schrödinger equation, providing a detailed description of the electron density and, consequently, the molecule's energetic and structural characteristics.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Profiling
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum chemical parameters. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and kinetic stability.
Detailed HOMO-LUMO energy profiling specific to this compound has not been reported in the reviewed literature. Theoretical studies on related heterocyclic systems often employ DFT calculations to determine these values. For instance, analysis of push-pull derivatives based on pyrazine-containing acceptors has shown that the HOMO-LUMO gap is a key factor in determining intramolecular charge transfer properties. A comprehensive study of this compound would involve calculating these orbital energies to predict its reactivity and potential for engaging in charge-transfer interactions, which are often vital for biological activity.
Molecular Modeling and Docking Studies for Biological Target Interaction Prediction
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These studies are instrumental in identifying potential biological targets and elucidating the mechanism of action.
Prediction of Binding Modes and Interaction Mechanisms with Macromolecular Receptors
Currently, there is a lack of published molecular docking studies specifically investigating this compound. The scientific literature does, however, contain numerous examples of docking studies performed on structurally similar pyrazolo-fused heterocycles against various protein targets, such as kinases. These studies typically reveal key binding modes, including hydrogen bonds, hydrophobic interactions, and pi-stacking, that are crucial for ligand-receptor recognition and affinity. A hypothetical docking study for this compound would involve identifying a potential protein target and using computational algorithms to predict the most favorable binding orientation of the compound within the active site.
In Silico Ligand-Receptor Complex Analysis
Following the prediction of a binding mode, an in silico analysis of the ligand-receptor complex is performed to understand the stability and nature of the interactions. This involves examining the intermolecular forces and the conformational changes in both the ligand and the receptor upon binding. Without specific docking studies on this compound, a detailed analysis of its potential ligand-receptor complexes remains speculative. Future research in this area would be valuable for identifying its potential as a therapeutic agent.
Theoretical Pharmacokinetic Predictions (ADMET Studies) for Pyrazolo[1,5-a]pyrazine Derivatives
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction models are widely used to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline.
A study on a series of Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives included theoretical ADMET predictions. The findings from this research suggested that the pharmacokinetic profiles of these derivatives were predicted to be suitable for drug development. nih.gov However, the specific data and parameters for each ADMET property were not detailed. For this compound and its direct derivatives, comprehensive theoretical ADMET studies are yet to be published. Such studies would typically involve the calculation of various molecular descriptors to predict properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential interactions with metabolic enzymes.
Below is an example of how such data might be presented for a hypothetical set of Pyrazolo[1,5-a]pyrazine derivatives.
Table 1: Hypothetical ADMET Predictions for Pyrazolo[1,5-a]pyrazine Derivatives This table is for illustrative purposes only and is not based on experimental or published data for the specified compounds.
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Solubility (logS) | Blood-Brain Barrier Penetration |
| Derivative 1 | 250.3 | 2.1 | 2 | 4 | -3.5 | High |
| Derivative 2 | 320.4 | 3.5 | 1 | 5 | -4.2 | Medium |
| Derivative 3 | 288.3 | 2.8 | 2 | 4 | -3.8 | High |
| Derivative 4 | 350.5 | 4.0 | 1 | 5 | -4.8 | Low |
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion Properties
There is no available data from computational models predicting the ADME properties of this compound. This includes, but is not limited to, predictions of:
Gastrointestinal absorption
Blood-brain barrier penetration
Plasma protein binding
Interaction with metabolic enzymes such as cytochrome P450 isoforms
Excretion pathways
Prediction of Drug-likeness and Bioavailability Potential
Similarly, there are no published evaluations of this compound against established drug-likeness rules. These rules are sets of molecular property guidelines used to assess the likelihood of a compound being an orally active drug. The common filters for which no data exists for this specific compound include:
Lipinski's Rule of Five
Ghose's Filter
Veber's Rule
Egan's Rule
Muegge's Rule
Furthermore, no bioavailability scores or other related predictions for this compound have been reported.
The absence of this foundational computational data precludes any further discussion on the theoretical properties of this compound. Such analyses are essential for prioritizing candidates in early-stage drug development and for guiding synthetic chemistry efforts. Future computational and experimental studies are required to elucidate the pharmacokinetic and drug-like properties of this specific compound.
Preclinical Pharmacological and Biological Investigations of Pyrazolo 1,5 a Pyrazin 3 Amine Derivatives
In Vitro Studies on Defined Cellular Models
Antiproliferative Effects and Cytotoxic Activity in Cancer Cell Lines (e.g., A549 lung adenocarcinoma cell line)
Recent preclinical research has highlighted the potential of Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as antiproliferative agents. Studies have specifically investigated their cytotoxic effects on the A549 human lung adenocarcinoma cell line, a well-established model in cancer research.
In one study, a series of eleven novel Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were synthesized and evaluated for their cytotoxic effects on A549 cells. nih.gov The findings indicated that these compounds exhibit notable antiproliferative activity. Another study also reported that a series of novel Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives could inhibit the growth of A549 cells in a manner dependent on both dosage and time. nih.gov
The structure-activity relationship (SAR) analysis from these studies revealed that specific chemical modifications to the core structure could significantly influence the cytotoxic potency. For instance, the presence of an amide group with a long alkyl chain and a benzene (B151609) ring substituted with a para-trifluoromethyl (p-CF3) group were identified as being potentially important for the efficacy of these compounds. nih.gov Similarly, another investigation pointed to the significance of a 4-chlorophenyl group at the pyrazole (B372694) moiety, with one of the most effective compounds being 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. nih.gov
Quantitative Assessment of Cell Death Rate and Cell Viability
Quantitative analyses have been performed to assess the impact of Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives on cancer cell viability and the induction of cell death.
A study demonstrated that at a concentration of 160 µM, two of the eleven synthesized derivatives were capable of increasing the cell death rate in the A549 cell line to 50%. nih.gov Two other derivatives from the same series increased the cell death rate by up to 40% at the same concentration. nih.gov These findings provide a quantitative measure of the cytotoxic potential of these specific compounds.
The following interactive data table summarizes the cytotoxic activity of selected Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives on the A549 lung adenocarcinoma cell line.
| Compound Series | Concentration (µM) | Effect on A549 Cells | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrazine-4(5H)-one Derivatives (Series 1) | 160 | Two derivatives increased cell death rate to 50% | nih.gov |
| Pyrazolo[1,5-a]pyrazine-4(5H)-one Derivatives (Series 1) | 160 | Two derivatives increased cell death rate by up to 40% | nih.gov |
| 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Not specified | Inhibited A549 cell growth in a dosage- and time-dependent manner | nih.gov |
Mechanistic Exploration of Observed Biological Activity in Preclinical Settings
Identification of Potential Molecular Targets and Affected Cellular Pathways
Preliminary investigations into the mechanism of action of Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives suggest that their antiproliferative effects may be mediated through the induction of apoptosis and cell cycle arrest.
One study explored the effects of three active derivatives on both A549 and H322 lung cancer cell lines. The results indicated that these compounds significantly induced apoptosis in both cell lines. Furthermore, in A549 cells, a pronounced G1-phase arrest in the cell cycle was observed, contributing to the inhibition of cell growth. This study also noted an elevation in the p53 protein level and a significant reduction in the heat shock protein 70 (HSP70) level, suggesting the involvement of these proteins in the observed cytotoxic effects. Another investigation proposed that the most effective compound from their series might exert its action by modulating autophagy. nih.gov
Structure-activity relationship studies have provided initial clues about the molecular features that may govern the interaction of these compounds with their biological targets. As mentioned, the presence of specific substituents, such as an amide with a long alkyl chain, a p-CF3 substituted benzene ring, and a 4-chlorophenyl group, appears to be crucial for enhanced activity. nih.govnih.gov These insights are vital for the rational design of more potent derivatives.
In Vitro Enzyme Inhibition Profiling (if applicable to pyrazines)
Currently, there is no specific information available in the reviewed literature regarding the in vitro enzyme inhibition profiling of Pyrazolo[1,5-a]pyrazin-3-amine or its -4(5H)-one derivatives.
Ex Vivo Investigations of Biological Effects (if data becomes available)
At present, there is no data available from ex vivo investigations into the biological effects of this compound or its derivatives.
In Silico Biological Activity Prediction and Target Deconvolution
Computational, or in silico, methodologies are pivotal in modern drug discovery for the prospective evaluation of the biological activities of novel chemical entities and for the elucidation of their potential molecular targets. These approaches serve to streamline the drug development pipeline by prioritizing compounds with desirable pharmacological profiles for further preclinical and clinical investigation. However, a comprehensive review of the scientific literature reveals a significant gap in the in silico analysis of compounds based on the this compound scaffold.
While extensive computational research, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling, has been conducted on related heterocyclic systems such as pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a] nih.govjapsonline.comekb.egtriazine derivatives, specific data for the pyrazolo[1,5-a]pyrazine (B3255129) core, particularly with a 3-amine substitution, is not available in the reviewed literature.
Studies on analogous compounds have successfully utilized in silico techniques to predict interactions with various protein targets, including but not limited to cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks). For instance, molecular docking simulations of pyrazolo[1,5-a]pyrimidine derivatives have identified key binding modes and interactions within the ATP-binding pockets of these kinases, offering rationale for their observed biological activities. Similarly, pharmacophore models have been developed for other related scaffolds to define the essential chemical features required for potent inhibitory activity.
Despite the utility of these computational methods for related molecular frameworks, the absence of specific studies on this compound derivatives precludes a detailed discussion of their predicted biological activities or deconvoluted targets. The distinct electronic and structural properties of the pyrazine (B50134) ring compared to pyrimidine (B1678525) or triazine rings mean that direct extrapolation of findings from these systems to the this compound scaffold would be scientifically unfounded.
Therefore, this section underscores the necessity for future in silico research focused squarely on this compound and its derivatives. Such studies would be invaluable for hypothesizing their potential therapeutic applications and for guiding their future development as pharmacological agents.
Future Research Directions and Identified Research Gaps for Pyrazolo 1,5 a Pyrazin 3 Amine
Development of Novel and Highly Efficient Synthetic Pathways for Diversification
A significant hurdle in the exploration of Pyrazolo[1,5-a]pyrazines is the limited number of established synthetic methodologies. The ability to generate a wide array of derivatives with diverse substitutions is fundamental for comprehensive structure-activity relationship (SAR) studies.
Current Synthetic Approaches:
Building the Pyrazine (B50134) Ring onto a Pyrazole (B372694) Precursor: A flexible, four-step protocol has been developed that starts with commercially available pyrazoles. This method involves regiocontrolled alkylation and formylation to create pyrazole-5-aldehydes, which then undergo deprotection and cyclization to yield the fused pyrazolo[1,5-a]pyrazine (B3255129) core. acs.org
Modification of Pre-formed Scaffolds: One route involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with nucleophiles like tert-butyl cyanoacetate (B8463686) to introduce new functional groups. enamine.net
Alkyne Cyclization: A novel approach for creating pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives utilizes the reaction of N-propargylated C-3 substituted pyrazoles with various amines. nih.gov
One-Step Reaction for Dione (B5365651) Derivatives: Substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives have been synthesized in a one-step reaction between ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives and N-arylalkyl-2-chloroacetamide. nih.gov
Future Directions and Research Gaps: Future synthetic research must focus on developing more versatile, efficient, and scalable routes. A primary gap is the lack of methods specifically tailored for the efficient introduction of the 3-amine moiety, which is a key functional group for mimicking biological hydrogen bond interactions. Research should be directed towards:
Developing one-pot or multi-component reactions to increase efficiency and reduce synthesis time.
Exploring novel catalytic systems (e.g., palladium, gold, silver) to facilitate intramolecular cyclizations with a broader substrate scope. acs.org
Creating pathways that allow for late-stage functionalization, enabling the rapid diversification of a common intermediate.
Improving the yield and regiocontrol of existing methods to make these compounds more accessible for biological screening.
Advanced Structure-Activity Relationship Studies Through Targeted Structural Modifications
The current understanding of the SAR for the Pyrazolo[1,5-a]pyrazine scaffold is in its infancy, derived from a few specific derivative classes. Systematic exploration is needed to delineate the structural requirements for potent and selective biological activity.
Known SAR Insights:
Anticancer Activity: For pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives tested against lung adenocarcinoma cells, an amide group with a long alkyl chain and a benzene (B151609) ring with a para-trifluoromethyl (p-CF₃) group were identified as potentially important for efficacy. nih.gov
Kinase Inhibition: Extensive patent literature indicates that specific substitutions on the pyrazolo[1,5-a]pyrazine core are crucial for potent inhibition of Janus kinases (JAK) and RET kinase. nih.gov While detailed IC₅₀ values are not always disclosed, the filings claim inhibitory concentrations below 10 nM for certain JAK isoforms, pointing to well-defined SAR. nih.gov
Future Directions and Research Gaps: A major gap exists in the public domain regarding comprehensive SAR for the Pyrazolo[1,5-a]pyrazin-3-amine scaffold against any specific biological target. Future work should involve the targeted synthesis and evaluation of derivative libraries to:
Explore the effect of substituents at all available positions of the bicyclic core.
Systematically vary the nature of the 3-amine group (e.g., alkyl, aryl, acyl substitutions) to probe its role in target binding.
Investigate the impact of different functional groups on physicochemical properties such as solubility and metabolic stability, which are critical for drug development.
Elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compounds and their biological targets through co-crystallization studies.
Table 1: Selected Pyrazolo[1,5-a]pyrazine Derivatives and their Biological Activity
| Compound Class | Key Structural Features | Biological Target/Activity | Reference |
|---|---|---|---|
| 4,6-Substituted pyrazolo[1,5-a]pyrazines | Varied substitutions at positions 4 and 6 | Potent JAK1, JAK2, JAK3, and TYK2 kinase inhibition (<10 nM claimed) | nih.gov |
| Pyrazolo[1,5-a]pyrazine Derivatives | Varied substitutions | Potent RET kinase inhibition (single-digit nM) | nih.gov |
| Pyrazolo[1,5-a]pyrazine-4(5H)-ones | Amide with long alkyl chain; p-CF₃ on benzene ring | Antiproliferative effects on A549 lung adenocarcinoma cell line | nih.gov |
| 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione (Compound 5j) | Specific dione structure | Selective growth inhibition and apoptosis induction in H322 lung cancer cells | nih.gov |
| Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones | Dihydropyrazinone core | Potential prodrugs for antiviral cysteine protease inhibitors | mdpi.com |
Comprehensive In Vitro and Ex Vivo Pharmacological Profiling Against Diverse Biological Targets
The known biological activities of Pyrazolo[1,5-a]pyrazine derivatives are promising but narrowly focused. A broader, more systematic pharmacological evaluation is essential to identify new therapeutic opportunities.
Known Biological Targets:
Kinases: The scaffold has been primarily investigated as a kinase inhibitor. Specific targets identified include Janus kinases (JAK1, JAK2, JAK3, TYK2) and RET kinase. nih.gov
Cancer Cells: Derivatives have shown antiproliferative effects in lung adenocarcinoma cell lines, including A549 (KRAS mutant) and H322 (p53 mutant). nih.govnih.gov
Antiviral Systems: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been studied as potential prodrugs for alphavirus cysteine protease inhibitors. mdpi.com
Future Directions and Research Gaps: The most significant research gap is the limited scope of biological screening. Future research should undertake a comprehensive profiling campaign including:
Expanded Kinase Screening: Testing against a broad panel of kinases to determine selectivity and identify potential off-target effects or new therapeutic targets.
Diverse Cancer Cell Line Panels: Evaluating cytotoxicity against a wide range of human cancer cell lines from different tissues to identify patterns of sensitivity.
Ex Vivo Studies: Using patient-derived tissues or organoids to assess activity in a more biologically relevant context.
Exploration of Other Target Classes: Given the scaffold's similarity to purines, screening against other enzyme families (e.g., phosphodiesterases, ATPases) and receptors could yield novel activities.
Integration of Cutting-Edge Computational Approaches for Deeper Understanding and Design
Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into ligand-target interactions and predicting the properties of novel compounds. To date, there is a lack of published computational studies specifically focused on the this compound scaffold.
Future Directions and Research Gaps: This area represents a major research gap and an opportunity for significant advancement. Future efforts should integrate:
Molecular Docking: Performing docking studies of Pyrazolo[1,5-a]pyrazine derivatives into the crystal structures of known targets like JAK and RET kinases to predict binding modes and rationalize observed SAR.
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models once a sufficient number of active compounds have been identified. These models can be used to predict the activity of virtual compounds before synthesis.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the ligand-protein complex, assess binding stability, and understand the energetic contributions of specific interactions.
In Silico ADMET Prediction: Employing computational models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds to prioritize those with favorable drug-like characteristics for synthesis. nih.gov
Exploration of Novel Therapeutic Applications Beyond Current Preclinical Findings
The initial findings for Pyrazolo[1,5-a]pyrazine derivatives point toward clear therapeutic avenues, but the full potential of the scaffold is likely much broader.
Indicated Therapeutic Areas:
Oncology: The potent inhibition of RET and JAK kinases, along with demonstrated activity against lung cancer cells, strongly supports their development as anticancer agents. nih.govnih.govnih.gov RET fusions are drivers in lung and thyroid cancers, while JAK inhibitors are used in myeloproliferative neoplasms.
Inflammatory and Autoimmune Diseases: The inhibition of JAK kinases is a clinically validated strategy for treating diseases like rheumatoid arthritis and inflammatory bowel disease, making this a prime area for investigation. nih.gov
Antiviral Therapy: The potential use as prodrugs for viral protease inhibitors suggests a possible, though less developed, application in infectious diseases. mdpi.com
Future Directions and Research Gaps: The primary gap is the lack of in vivo efficacy data in relevant disease models. Future research should aim to:
Conduct preclinical in vivo studies in xenograft models of lung, thyroid, or other cancers driven by RET or JAK pathway activation.
Evaluate lead compounds in animal models of inflammatory conditions, such as collagen-induced arthritis.
Explore other therapeutic areas where kinase dysregulation is implicated, such as neurodegenerative diseases or metabolic disorders.
Addressing Existing Research Gaps for a Holistic Understanding of this compound and its Derivatives
The path to translating the potential of the this compound scaffold into clinical candidates requires a concerted effort to address the fundamental gaps in knowledge. A holistic approach that integrates modern synthetic, pharmacological, and computational methods is necessary. The key research gaps that must be prioritized are:
Synthetic Accessibility: The lack of diverse and high-yield synthetic routes currently limits the chemical space that can be explored.
Public SAR Data: There is a scarcity of publicly available, detailed SAR studies to guide rational drug design.
Biological Selectivity: The selectivity profile of these compounds against a broad range of biological targets is largely unknown.
Predictive Models: An absence of validated computational models hinders the efficient design and prioritization of new derivatives.
In Vivo Proof-of-Concept: There is a critical need for data from in vivo disease models to validate the therapeutic potential indicated by in vitro findings.
By systematically addressing these areas, the scientific community can build a comprehensive understanding of the Pyrazolo[1,5-a]pyrazine scaffold and determine its ultimate value in the development of new medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
